molecular formula C7H5ClO3 B8671520 6-Chlorobenzo[d][1,3]dioxol-5-ol

6-Chlorobenzo[d][1,3]dioxol-5-ol

Cat. No.: B8671520
M. Wt: 172.56 g/mol
InChI Key: MYCBHJOBNMQASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorobenzo[d][1,3]dioxol-5-ol is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which contains a chlorine atom at the 6th position and a hydroxyl group at the 5th position. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d][1,3]dioxol-5-ol typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with chlorinating agents. One common method includes the use of dibromomethane in the presence of a base to form the benzodioxole ring, followed by chlorination at the 6th position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorobenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential cytotoxic and antiparasitic activities.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d][1,3]dioxol-5-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorobenzo[d][1,3]dioxol-5-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

6-chloro-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2

InChI Key

MYCBHJOBNMQASS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 0.18 mol (25 g) of 4,5-methylenedioxyphenol in 125 ml of ethyl ether, 17 ml of sulphuryl chloride are added at a temperature below 35° C. As soon as the addition is complete, the ethyl ether is evaporated off at room temperature. The dry residue thereby obtained is taken up with 2N sodium hydroxide. The mixture is filtered to remove a resin. The filtrate is acidified with 2N hydrochloric acid; the expected product precipitates. After being washed with water and dried under vacuum in the presence of phosphorus pentoxide, it is recrystallized from a cyclohexane/benzene mixture. It melts at 95° C.
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